Cazpaullone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

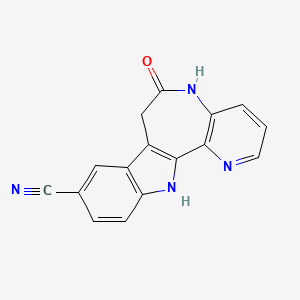

Cazpaullone is a glycogen synthase kinase-3 (GSK-3) inhibitor. This compound shows transient stimulation of the mRNA expression of the beta cell transcription factor Pax4, an important regulator of beta cell development and growth. This compound has potential as a starting point for developing agents for the treatment of diabetes.

Wissenschaftliche Forschungsanwendungen

Applications in Diabetes Treatment

Cazpaullone has emerged as a promising candidate for developing beta-cell regenerative agents. Research indicates that it stimulates the replication of pancreatic beta cells and protects these cells from glucolipotoxicity, a condition that leads to cell death due to high glucose and fatty acid levels.

Case Study: Beta Cell Protection

In a study involving INS-1E beta cells, this compound demonstrated significant protective effects against glucolipotoxicity. At a concentration of 2 μM, it reduced apoptosis by more than 50% . Furthermore, this compound was found to stimulate the expression of Pax4 mRNA, a transcription factor essential for beta cell development and function .

Neuroprotective Effects

This compound's role extends into neuroprotection, particularly concerning neurodegenerative diseases such as Alzheimer's disease and other cognitive disorders.

Case Study: Neuroprotection Against Tau Pathology

Research has shown that this compound can reduce tau phosphorylation in neuronal cultures, which is critical because hyperphosphorylated tau is a hallmark of Alzheimer's disease . By inhibiting GSK-3 activity, this compound may mitigate the neurotoxic effects associated with tau pathology and promote neuronal survival.

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been optimized to enhance their efficacy and reduce environmental impact. For instance, recent studies have reported efficient synthetic routes for producing 1-azakenpaullone, a closely related compound that also exhibits GSK-3 inhibitory activity .

| Compound Name | Structure Type | GSK-3 Inhibition | Application Area |

|---|---|---|---|

| This compound | 9-cyano-1-azapaullone | Selective | Diabetes treatment |

| 1-Azakenpaullone | 1-aza derivative | Selective | Cellular regeneration |

| Kenpaullone | Paullone derivative | Non-selective | Neuroprotection in Alzheimer's disease |

| Alsterpaullone | Paullone derivative | Non-selective | Neuroprotection |

Analyse Chemischer Reaktionen

Enzymatic Inhibition and Selectivity

Cazpaullone exhibits selective inhibition of GSK-3α/β (IC₅₀ = 70 nM) with minimal activity against related kinases (CDK1, CDK5) . This selectivity arises from:

-

Hydrogen-bond interactions : The cyano group at position 9 forms hydrogen bonds with the kinase’s ATP-binding pocket.

-

Steric effects : The 1-aza modification reduces off-target binding to cyclin-dependent kinases (CDKs) .

Table 2: Kinase Inhibition Profile

| Kinase | IC₅₀ (nM) | Selectivity vs. GSK-3 |

|---|---|---|

| GSK-3α/β | 70 | 1x (reference) |

| CDK1/cyclin B | >10,000 | >140x |

| CDK5/p25 | >10,000 | >140x |

Biological Activity in Pancreatic β Cells

This compound’s chemical structure directly correlates with its protective and proliferative effects on β cells:

-

Glucolipotoxicity protection : At 1 μM, it reduced apoptosis in INS-1E cells exposed to high glucose and fatty acids by 60% .

-

Primary β cell replication : Increased replication in isolated rat islets by 2.5-fold at 5 μM .

-

Pax4 mRNA upregulation : Transient stimulation of Pax4, a transcription factor critical for β cell development, was observed within 6 hours .

Table 3: In Vitro Activity in β Cell Models

| Assay | Concentration | Effect Size | Mechanism |

|---|---|---|---|

| Apoptosis inhibition | 1 μM | 60% reduction | Caspase-3/7 suppression |

| Cell replication | 5 μM | 2.5-fold increase | Cyclin D1 activation |

| Pax4 mRNA expression | 10 μM | 4-fold upregulation | Transcriptional regulation |

Mechanistic Insights

-

GSK-3β inhibition : Blocks phosphorylation of β-catenin, stabilizing it to promote β cell survival .

-

Reactive oxygen species (ROS) modulation : Reduces oxidative stress in β cells exposed to hyperglycemia .

Comparative Analysis with Analogues

This compound outperformed other paullone derivatives in β cell assays:

Eigenschaften

CAS-Nummer |

914088-64-5 |

|---|---|

Molekularformel |

C16H10N4O |

Molekulargewicht |

274.28 g/mol |

IUPAC-Name |

9-oxo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaene-14-carbonitrile |

InChI |

InChI=1S/C16H10N4O/c17-8-9-3-4-12-10(6-9)11-7-14(21)19-13-2-1-5-18-16(13)15(11)20-12/h1-6,20H,7H2,(H,19,21) |

InChI-Schlüssel |

MGQSIUXWCFOENX-UHFFFAOYSA-N |

SMILES |

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)C#N |

Kanonische SMILES |

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)C#N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6-oxo-5,6,7,12-tetrahydropyrido(3',2'-2,3)azepino(4,5-b)indole-9-carbonitrile 9-cyano-1-azapaullone cazpaullone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.